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molecular formula C10H9NO2 B181187 3-(4-cyanophenyl)propanoic Acid CAS No. 42287-94-5

3-(4-cyanophenyl)propanoic Acid

Cat. No. B181187
M. Wt: 175.18 g/mol
InChI Key: RHIGOXBTMPLABF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04536391

Procedure details

A 3.27 g (18.7 mmols) quantity of crude 4-(2-hydroxycarbonylethyl)benzonitrile was admixed with 2.86 ml (20.6 mmols) of triethylamine and 40 ml of THF. To the mixture was added 1.96 ml (20.5 mmols) of ethyl chloroformate at 0° C. After stirring the reaction mixture at room temperature for 3 hours, the insolubles were filtered off. The filtrate was concentrated to give a yellow oil, which was then diluted with 100 ml of benzene. The benzene layer was washed with saturated aqueous solution of NaHCO3, dried over Na2SO4 and concentrated to obtain a yelllow oil. This oil was dissolved in 40 ml of THF-water (8:2). To the solution was added 2.13 g (56.1 mmols) of NaBH4 at 0° C. The reaction mixture was stirred at 0° C. for 2 hours and then poured into 100 ml of 3 mol dm-3HCl, followed by extraction with ethyl acetate. The extract was dried over Na2SO4 and concentrated, giving 2.71 g (yield 90%) of 4-(3-hydroxypropyl)benzonitrile in the form of an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.86 mL
Type
reactant
Reaction Step Two
Quantity
1.96 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.13 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six
Name
Quantity
40 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH2:4][CH2:5][C:6]1[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[CH:8][CH:7]=1)=O.C(N(CC)CC)C.ClC(OCC)=O.[BH4-].[Na+]>C1C=CC=CC=1.C1COCC1.O.C1COCC1>[OH:1][CH2:2][CH2:4][CH2:5][C:6]1[CH:7]=[CH:8][C:9]([C:10]#[N:11])=[CH:12][CH:13]=1 |f:3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(=O)CCC1=CC=C(C#N)C=C1
Step Two
Name
Quantity
2.86 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.96 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
2.13 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Six
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1.O
Step Seven
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the reaction mixture at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the insolubles were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil, which
WASH
Type
WASH
Details
The benzene layer was washed with saturated aqueous solution of NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain a yelllow oil
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
poured into 100 ml of 3 mol dm-3HCl
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCCCC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.71 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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